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Compound of Interest

Compound Name: 2-Methoxy-2-methylbutan-1-amine

Cat. No.: B1428127 Get Quote

Technical Guide: 2-Methoxy-2-methylbutan-1-
amine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known and predicted physical

and chemical properties of 2-Methoxy-2-methylbutan-1-amine. Due to a lack of extensive

experimental data in peer-reviewed literature, this guide combines available database

information with predicted properties from computational models. It also outlines plausible

synthetic routes and discusses the expected chemical reactivity of the molecule, supported by

general principles of organic chemistry. This document aims to serve as a foundational

resource for researchers interested in this compound for applications in drug discovery and

development.
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Identifier Value

IUPAC Name 2-Methoxy-2-methylbutan-1-amine

Molecular Formula C₆H₁₅NO

SMILES CCC(C)(CN)OC

InChI
InChI=1S/C6H15NO/c1-4-6(2,5-7)8-3/h4-

5,7H2,1-3H3

InChIKey WEHCJNHXUFEVNZ-UHFFFAOYSA-N

CAS Number 145550-56-7[1]

Predicted Physicochemical Properties
Quantitative data for 2-Methoxy-2-methylbutan-1-amine is not widely available in published

experimental literature. The following table summarizes key physicochemical properties

predicted by various computational models. These values should be used as estimates and

confirmed by experimental data.

Property Predicted Value Source

Molecular Weight 117.19 g/mol Computational

Boiling Point 145-155 °C
Estimation based on structural

analogs

Density 0.85-0.95 g/cm³
Estimation based on structural

analogs

pKa (of the conjugate acid) 9.5 - 10.5 ALOGPS[2]

logP (Octanol-Water Partition

Coefficient)
0.3 - 1.0 ALOGPS, Molinspiration[2][3]

Water Solubility Moderately Soluble ALOGPS[2]

Polar Surface Area (PSA) 35.25 Å² Molinspiration[3]
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Proposed Synthetic Protocols
While a specific, validated synthesis for 2-Methoxy-2-methylbutan-1-amine is not

documented in readily accessible literature, its structure suggests several plausible synthetic

routes based on established organic reactions. Two such potential pathways are the Ritter

reaction and the Hofmann rearrangement.

Synthesis via the Ritter Reaction
The Ritter reaction involves the reaction of a carbocation source with a nitrile, followed by

hydrolysis to yield an amide, which can then be reduced to the target amine. For 2-Methoxy-2-
methylbutan-1-amine, a potential precursor is 2-methoxy-2-methyl-1-butene.

Experimental Protocol (Proposed):

Carbocation Formation: 2-methoxy-2-methyl-1-butene is dissolved in a suitable nitrile, such

as acetonitrile, and cooled in an ice bath. A strong acid, like concentrated sulfuric acid, is

added dropwise to generate the tertiary carbocation.

Nitrilium Ion Formation: The carbocation is trapped by the nitrile to form a stable nitrilium ion

intermediate.

Hydrolysis: The reaction mixture is carefully quenched with water, leading to the hydrolysis of

the nitrilium ion to form N-(2-methoxy-2-methylbutan-2-yl)acetamide.

Amide Reduction: The resulting amide is isolated and then reduced to the final product, 2-
Methoxy-2-methylbutan-1-amine, using a strong reducing agent like lithium aluminum

hydride (LiAlH₄) in an anhydrous ether solvent.

Purification: The final product is purified by distillation or chromatography.
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Proposed Synthesis via Ritter Reaction
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Caption: Proposed synthetic workflow for 2-Methoxy-2-methylbutan-1-amine via the Ritter

Reaction.

Synthesis via Hofmann Rearrangement
The Hofmann rearrangement of a primary amide provides a route to a primary amine with one

less carbon atom. The precursor for this synthesis would be 2-methoxy-2-methylbutanamide.

Experimental Protocol (Proposed):
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Amide Preparation: 2-methoxy-2-methylbutanoic acid (which can be synthesized from 2-

hydroxy-2-methylbutanoic acid) is converted to its acid chloride using thionyl chloride

(SOCl₂). The acid chloride is then reacted with ammonia to form 2-methoxy-2-

methylbutanamide.

Rearrangement: The amide is treated with an aqueous solution of sodium hypobromite (or

sodium hydroxide and bromine) and heated. The amide undergoes rearrangement to form

an isocyanate intermediate.

Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to yield the primary

amine, 2-Methoxy-2-methylbutan-1-amine.

Purification: The product is isolated from the reaction mixture, for instance, by extraction, and

then purified by distillation.

Proposed Synthesis via Hofmann Rearrangement

2-Methoxy-2-methylbutanamide
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Caption: Proposed synthetic workflow for 2-Methoxy-2-methylbutan-1-amine via the Hofmann

Rearrangement.

Chemical Reactivity and Stability

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1428127?utm_src=pdf-body
https://www.benchchem.com/product/b1428127?utm_src=pdf-body-img
https://www.benchchem.com/product/b1428127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The chemical reactivity of 2-Methoxy-2-methylbutan-1-amine is dictated by its primary amine

functionality and the tertiary carbon atom adjacent to the methoxy group.

Basicity: The primary amine group is basic and will react with acids to form the

corresponding ammonium salt. The pKa of the conjugate acid is predicted to be in the range

of 9.5-10.5.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile.

It is expected to undergo typical reactions of primary amines, such as acylation, alkylation,

and condensation with carbonyl compounds to form imines.

Steric Hindrance: The presence of a tertiary carbon adjacent to the aminomethyl group may

introduce steric hindrance, potentially slowing down the rate of certain nucleophilic

substitution reactions compared to less hindered primary amines.

Stability: The molecule is expected to be relatively stable under normal conditions. However,

like many amines, it may be susceptible to oxidation over time, especially in the presence of

air and light. The ether linkage is generally stable but can be cleaved under harsh acidic

conditions.

General Reactivity of 2-Methoxy-2-methylbutan-1-amine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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